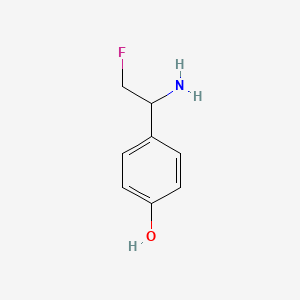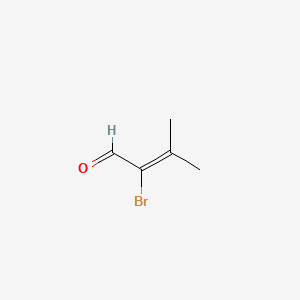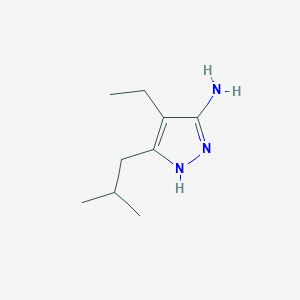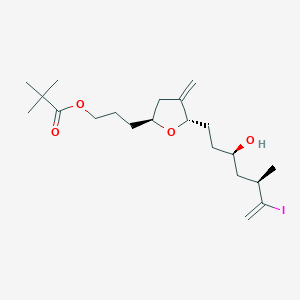
3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an iodinated hydroxyalkyl side chain, and a pivalate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the iodinated hydroxyalkyl side chain: This step often involves halogenation reactions followed by hydrolysis or substitution reactions.
Esterification with pivalic acid: The final step involves the esterification of the hydroxy group with pivalic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts for key steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iodinated side chain, potentially converting the iodine to a hydrogen atom.
Substitution: The iodinated side chain can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodinated side chain and the tetrahydrofuran ring can influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Eribulin: A structurally related compound with anticancer properties.
Halichondrin B: Another related compound with a similar core structure and biological activity.
Uniqueness
3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodinated side chain and pivalate ester group differentiate it from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C21H35IO4 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H35IO4/c1-14(16(3)22)12-17(23)9-10-19-15(2)13-18(26-19)8-7-11-25-20(24)21(4,5)6/h14,17-19,23H,2-3,7-13H2,1,4-6H3/t14-,17-,18+,19+/m1/s1 |
InChI 键 |
BATPHVGPKRJKIK-OAOYMFHYSA-N |
手性 SMILES |
C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |
规范 SMILES |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



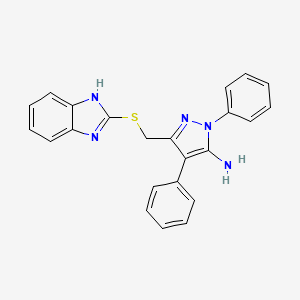
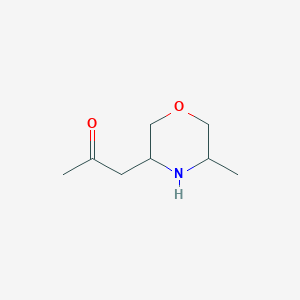
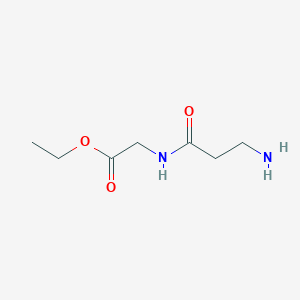
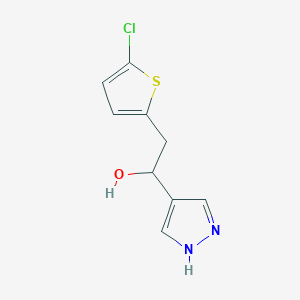
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
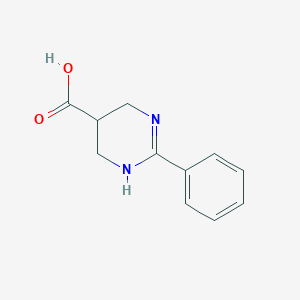
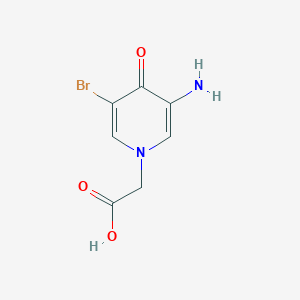
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)
